molecular formula C12H16N2O B8423176 5-Amino-2-neopentyloxybenzonitrile

5-Amino-2-neopentyloxybenzonitrile

Cat. No.: B8423176
M. Wt: 204.27 g/mol
InChI Key: DEINXCIUINFITP-UHFFFAOYSA-N
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Description

5-Amino-2-neopentyloxybenzonitrile is a substituted benzonitrile derivative featuring an amino group (-NH₂) at the 5-position and a neopentyloxy group (-OCH₂C(CH₃)₃) at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The neopentyloxy group introduces significant steric bulk and lipophilicity, distinguishing it from simpler analogs like 5-amino-2-methylbenzonitrile. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, where its substituents influence reactivity, solubility, and interactions in target systems .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-amino-2-(2,2-dimethylpropoxy)benzonitrile

InChI

InChI=1S/C12H16N2O/c1-12(2,3)8-15-11-5-4-10(14)6-9(11)7-13/h4-6H,8,14H2,1-3H3

InChI Key

DEINXCIUINFITP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=C(C=C(C=C1)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-amino-2-neopentyloxybenzonitrile with structurally related benzonitrile derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Not available C₁₂H₁₆N₂O 204.27 -NH₂ (5), -OCH₂C(CH₃)₃ (2) High lipophilicity, steric bulk
5-Amino-2-methylbenzonitrile 50670-64-9 C₈H₈N₂ 132.17 -NH₂ (5), -CH₃ (2) Moderate solubility in polar solvents
2-Amino-4-nitrobenzonitrile 87376-25-8 C₇H₅N₃O₂ 163.13 -NH₂ (2), -NO₂ (4) Electron-withdrawing nitro group; reactive for reductions
5-Acetyl-2-aminobenzonitrile 33720-71-7 C₉H₈N₂O 160.17 -NH₂ (2), -COCH₃ (5) Polar acetyl group; potential for keto-enol tautomerism

Key Observations :

  • Lipophilicity: Neopentyloxy’s branched alkyl chain enhances hydrophobicity, likely improving solubility in nonpolar solvents compared to nitro- or acetyl-containing analogs.
  • Electronic Effects: Unlike electron-withdrawing groups (e.g., -NO₂ in 2-amino-4-nitrobenzonitrile), the amino and neopentyloxy groups are electron-donating, which may direct electrophilic substitution to specific ring positions.

Stability and Handling

  • Thermal Stability: Neopentyloxy derivatives generally exhibit higher thermal stability than nitro analogs due to the absence of explosive -NO₂ groups.
  • Storage: While specific data for this compound are unavailable, benzonitrile analogs with amino groups are typically stored under inert conditions to prevent oxidation .

Research Findings and Gaps

  • 5-Amino-2-methylbenzonitrile is documented as a laboratory chemical with applications in ligand synthesis .
  • 2-Amino-4-nitrobenzonitrile has been used in dye synthesis and as a precursor for agrochemicals .
  • 5-Acetyl-2-aminobenzonitrile’s acetyl group enables participation in condensation reactions, forming heterocyclic scaffolds .

Further investigations into its catalytic applications, pharmacokinetics, and comparative stability are warranted.

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